1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a compound belonging to the pyrazolo[3,4-c]pyridine family, which is known for its diverse biological activities and potential therapeutic applications. This compound exhibits significant interest in medicinal chemistry due to its structural characteristics and biological properties.
The compound can be synthesized through various chemical reactions involving pyrazole derivatives and pyridine frameworks. The literature suggests that derivatives of pyrazolo[3,4-c]pyridine have been explored for their antiproliferative activities and inhibition of specific kinases associated with cancer proliferation .
1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is classified as a heterocyclic compound. It contains nitrogen atoms in its ring structure, contributing to its reactivity and biological activity. This classification places it within the broader category of nitrogen-containing heterocycles, which are extensively studied for pharmaceutical applications.
The synthesis of 1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can be achieved through several synthetic routes. A common method involves the alkylation of a precursor pyrazole compound followed by cyclization with a suitable pyridine derivative.
For instance, one synthetic pathway may start with 5-bromo-1H-pyrazole as a precursor. This compound can undergo alkylation using ethyl iodide and propyl iodide under basic conditions to introduce the ethyl and propyl groups at the appropriate positions. Subsequent cyclization can be facilitated by heating the resulting intermediate in the presence of a Lewis acid catalyst to form the final pyrazolo[3,4-c]pyridine structure .
The molecular structure of 1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine features a fused bicyclic system consisting of a pyrazole ring and a pyridine ring. The ethyl and propyl substituents are attached to the nitrogen atoms in the pyrazole moiety.
The molecular formula can be represented as C_{12}H_{16}N_{4}, indicating that the compound contains 12 carbon atoms, 16 hydrogen atoms, and 4 nitrogen atoms. The compound's molecular weight is approximately 216.28 g/mol.
1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can participate in various chemical reactions typical of heterocycles. These include electrophilic aromatic substitution reactions due to the electron-rich nature of the nitrogen-containing rings.
For example, electrophilic substitution reactions can occur at the positions ortho or para to the nitrogen atoms on the pyridine ring when treated with strong electrophiles. Additionally, nucleophilic substitution may occur at positions where substituents are present that can stabilize negative charges during reactions such as hydrolysis or amidation .
The mechanism of action for compounds like 1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine often involves modulation of specific biological pathways. For instance, certain derivatives have been shown to inhibit tropomyosin receptor kinases (TRKs), which play critical roles in cell proliferation and differentiation.
The inhibition mechanism may involve binding to the active site of TRK enzymes or interfering with downstream signaling pathways associated with cancer cell growth. The IC50 values for some related compounds indicate potent activity against cancer cell lines .
1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is typically characterized as a solid at room temperature with potential crystalline properties depending on purity and synthesis conditions.
The compound exhibits solubility in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water due to its hydrophobic alkyl groups. Its stability under various pH conditions suggests potential for use in diverse environments within biological systems.
Due to its structural properties and biological activities, 1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has potential applications in drug development for treating various cancers by targeting specific kinases involved in tumor growth and progression. Additionally, it may serve as a scaffold for further chemical modifications aimed at enhancing therapeutic efficacy or reducing side effects associated with existing treatments .
This compound exemplifies the ongoing exploration within medicinal chemistry to discover new therapeutic agents that leverage unique structural features for targeted action against diseases.
Pyrazolo[3,4-c]pyridines represent a distinct subclass of bicyclic heterocycles formed by fusion between pyrazole and pyridine rings. Unlike the more prevalent pyrazolo[3,4-b]pyridines, the [3,4-c] isomer positions the pyridine nitrogen at the ortho-position relative to the ring fusion, resulting in a non-aromatic 4,5,6,7-tetrahydro structure that profoundly influences its reactivity and stability. This isomer exhibits reduced aromatic character in the pyridine ring due to partial saturation, contrasting with the fully conjugated system in pyrazolo[3,4-b]pyridines [1] [10].
Tautomeric dynamics significantly impact the properties of these systems. For 1H-unsubstituted variants, tautomerism occurs between N1-H (1H-tautomer) and N2-H (2H-tautomer) forms. Computational studies confirm the 1H-tautomer is energetically favored by ~9 kcal/mol due to superior orbital alignment enabling partial aromatic stabilization. However, alkyl substitution (e.g., at N1) locks the tautomeric state, eliminating this equilibrium and enhancing synthetic utility [1] [7].
Table 1: Structural Comparison of Pyrazolo-Pyridine Isomers
Isomer Type | Ring Fusion | Aromaticity | Common Substitution Sites |
---|---|---|---|
[3,4-c] | Pyrazole C3-C4 bound to pyridine C3-C4 | Reduced (non-aromatic pyridine ring) | N1, C3, C5, C7 |
[3,4-b] | Pyrazole C3-C4 bound to pyridine C2-C3 | Full conjugation across both rings | N1, C3, C4, C5, C6 |
Early synthetic routes to pyrazolo[3,4-c]pyridines relied on condensation approaches adapted from indazole chemistry. The classical Huisgen synthesis involved reacting hydrazines with α,β-unsaturated carbonyls, but suffered from low regioselectivity and harsh conditions. A 1980 protocol by Chapman and Hurst demonstrated the synthesis of 7-methoxy-1H-pyrazolo[3,4-c]pyridine via a two-step sequence using phosphorus pentoxide/nitrosyl chloride, achieving only moderate yields (54%) [4] [10].
Modern advancements emphasize regioselective vectorial functionalization. Bedwell et al. (2023) established a robust framework for derivatizing 5-halo-1H-pyrazolo[3,4-c]pyridines:
Table 2: Evolution of Key Synthetic Methodologies
Era | Core Strategy | Representative Yield | Limitations |
---|---|---|---|
Pre-2000 | Huisgen cyclization | 30-60% | Low regiocontrol, limited functional group tolerance |
2020s | Vectorial C-H functionalization | 60-97% (cross-coupling) | Requires protection/deprotection sequences |
Alkyl chains at N1 and C3 critically tune molecular properties through electronic perturbation and conformational control. In 1-ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine:
Spectroscopic studies (NMR/IR) reveal alkyl groups induce minor bathochromic shifts in absorption spectra due to hyperconjugative σ→π* interactions. The propyl chain exhibits greater rotational freedom than cyclic analogs, reducing crystallinity but improving solubility in apolar media [7] [9].
Table 3: Alkyl Substituent Effects on Physicochemical Properties
Substituent Pattern | XLogP | H-Bond Acceptors | Torsional Barriers (kcal/mol) |
---|---|---|---|
1H-unsubstituted | 0.5 | 2 | N/A (tautomerism) |
1-Ethyl, 3-H | 1.3 | 1 | 2.1 |
1-Ethyl, 3-propyl | 2.1 | 1 | 3.8 |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6